molecular formula C31H32N4O4 B14168405 1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] CAS No. 95238-54-3

1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]

Cat. No.: B14168405
CAS No.: 95238-54-3
M. Wt: 524.6 g/mol
InChI Key: CHAGDSUGZPDLHG-UHFFFAOYSA-N
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Description

1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanediyldibenzene core with two 3-(4-ethoxyphenyl)urea groups attached, making it a bis-urea derivative. The presence of ethoxyphenyl groups enhances its chemical reactivity and potential for forming hydrogen bonds, which is crucial for its applications in catalysis and material science.

Preparation Methods

The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] typically involves a multi-step process. One common method starts with the reaction of methanediyldibenzene with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.

    Substitution: The ethoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various oxidized, reduced, or substituted urea derivatives.

Scientific Research Applications

1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that can be used in catalysis and material science.

    Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and designing new drugs.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] exerts its effects is primarily through its ability to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in catalysis and material science. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions, proteins, and other organic molecules.

Comparison with Similar Compounds

Similar compounds to 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] include other bis-urea derivatives such as:

  • 1,1’-(Ethane-1,2-diyl)bis[3-phenylthiourea]
  • 1,1’-(Propane-1,3-diyl)bis[3-phenylthiourea]
  • 1,1’-(Butane-1,4-diyl)bis[3-phenylthiourea]

These compounds share a similar bis-urea structure but differ in the length and type of the central alkyl chain and the nature of the substituents on the urea groups

Properties

CAS No.

95238-54-3

Molecular Formula

C31H32N4O4

Molecular Weight

524.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-[[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]methyl]phenyl]urea

InChI

InChI=1S/C31H32N4O4/c1-3-38-28-17-13-26(14-18-28)34-30(36)32-24-9-5-22(6-10-24)21-23-7-11-25(12-8-23)33-31(37)35-27-15-19-29(20-16-27)39-4-2/h5-20H,3-4,21H2,1-2H3,(H2,32,34,36)(H2,33,35,37)

InChI Key

CHAGDSUGZPDLHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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